6-Bromo-3-iodo-2-phenyl-chromen-4-one

Epigenetics Bromodomain inhibition Chemical probe characterization

6-Bromo-3-iodo-2-phenyl-chromen-4-one (CAS: 878199-30-5; C₁₅H₈BrIO₂, MW: 427.03) is a halogenated flavone derivative featuring a dual-halogen substitution pattern — bromine at the 6-position and iodine at the 3-position of the chromen-4-one (flavone) nucleus. The compound belongs to the chromen-4-one privileged scaffold class, widely recognized in heterocyclic chemistry and drug discovery for its synthetic versatility and biological relevance.

Molecular Formula C15H8BrIO2
Molecular Weight 427.03 g/mol
Cat. No. B8712513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-iodo-2-phenyl-chromen-4-one
Molecular FormulaC15H8BrIO2
Molecular Weight427.03 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Br)I
InChIInChI=1S/C15H8BrIO2/c16-10-6-7-12-11(8-10)14(18)13(17)15(19-12)9-4-2-1-3-5-9/h1-8H
InChIKeyNIYFYIFHVQDGKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-iodo-2-phenyl-chromen-4-one: Physicochemical Identity and Privileged Scaffold Classification for Targeted Procurement


6-Bromo-3-iodo-2-phenyl-chromen-4-one (CAS: 878199-30-5; C₁₅H₈BrIO₂, MW: 427.03) is a halogenated flavone derivative featuring a dual-halogen substitution pattern — bromine at the 6-position and iodine at the 3-position of the chromen-4-one (flavone) nucleus . The compound belongs to the chromen-4-one privileged scaffold class, widely recognized in heterocyclic chemistry and drug discovery for its synthetic versatility and biological relevance [1]. The presence of both bromine and iodine substituents confers distinct electronic properties and reactivity profiles compared to mono-halogenated or non-halogenated analogs, making this compound a valuable intermediate for cross-coupling chemistry and a probe for structure-activity relationship (SAR) studies .

Why 6-Bromo-3-iodo-2-phenyl-chromen-4-one Cannot Be Replaced by Common Analogs: Synthetic and Selectivity Imperatives


The dual 6-bromo and 3-iodo substitution pattern in this chromen-4-one derivative is not a trivial modification but a critical determinant of synthetic utility, target engagement profile, and physicochemical properties. Iodine at the 3-position is essential for cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings, enabling regioselective C–C bond formation that cannot be achieved with the non-iodinated 6-bromoflavone [1]. Conversely, the 6-bromo substituent modulates electronic density and binding interactions in biological assays — removal of the bromine atom in the non-brominated 3-iodo-2-phenyl-chromen-4-one eliminates a key hydrophobic contact point in bromodomain binding pockets [2]. Substitution with 7-bromo-3-iodo-2-phenyl-chromen-4-one alters the electronic and steric environment of the chromenone core, leading to divergent target affinity profiles [3]. Therefore, substituting this compound with a mono-halogenated or positionally isomeric analog will result in different reaction outcomes in synthetic workflows and distinct biological activity signatures.

6-Bromo-3-iodo-2-phenyl-chromen-4-one: Quantitative Differentiation Against Structural Analogs


Bromodomain-Containing Protein 4 (BRD4) Binding Affinity: 6-Bromo-3-iodo-2-phenyl-chromen-4-one Demonstrates Weak BRD4 BD1 Engagement (Kd = 6.8 µM), Distinguishing It from High-Affinity Chromenone-Based BRD4 Inhibitors

6-Bromo-3-iodo-2-phenyl-chromen-4-one exhibits weak binding affinity for the first bromodomain (BD1) of human BRD4, with a dissociation constant (Kd) of 6.80 µM (6.80E+3 nM) determined by isothermal titration calorimetry (ITC) [1]. This value is approximately 1,000-fold weaker than optimized chromenone-derived BRD4 inhibitors (e.g., compounds with Kd values in the low nanomolar range) [2]. The compound also shows similarly weak affinity for CBP (Kd = 18.1 µM) and p300 (Kd = 22.6 µM) bromodomains [1]. This low-affinity profile contrasts sharply with the potent BRD4 BD2 binding (Kd = 6.60 nM) reported for certain advanced chromenone-based inhibitors [3].

Epigenetics Bromodomain inhibition Chemical probe characterization

Synthetic Yield Benchmark: 6-Bromo-3-iodo-2-phenyl-chromen-4-one Synthesis via Oxidative Iodination Achieves 57% Isolated Yield, Providing a Performance Reference for Halogenated Chromenone Preparation

The synthesis of 6-bromo-3-iodo-2-phenyl-chromen-4-one via heterocyclization of β-ketoenamines under optimized iodination conditions using [bis(acetoxy)iodo]benzene and potassium iodide reportedly yields 57% isolated product . This yield serves as a benchmark for the preparation of 3-iodo-2-aryl-chromen-4-one derivatives. While comparative yields for the non-brominated 3-iodo-2-phenyl-chromen-4-one under identical conditions are not explicitly reported in the same source, class-level inference from chromenone halogenation literature suggests that the presence of the 6-bromo substituent may influence reaction efficiency due to electronic deactivation of the aromatic ring [1].

Synthetic methodology Halogenation chemistry Process optimization

Lipophilicity (LogP) Differentiation: 6-Bromo-3-iodo-2-phenyl-chromen-4-one (LogP = 4.83) Exhibits Significantly Higher Lipophilicity than Non-Halogenated Flavone (LogP ≈ 3.56), Impacting Membrane Permeability and Assay Solubility

6-Bromo-3-iodo-2-phenyl-chromen-4-one has a calculated LogP (XLogP3) of 4.82710 [1]. In contrast, the unsubstituted parent flavone (2-phenyl-4H-chromen-4-one, CAS 525-82-6) has a reported LogP of approximately 3.56 [2]. The introduction of bromine and iodine substituents increases lipophilicity by approximately 1.3 LogP units, corresponding to a roughly 20-fold increase in octanol-water partition coefficient [3]. This elevated lipophilicity predicts higher membrane permeability but also lower aqueous solubility, requiring formulation considerations (e.g., DMSO stock solutions followed by aqueous dilution with ≤1% final organic solvent) for biological assays.

Physicochemical property Lipophilicity ADME prediction

Synthetic Versatility: Dual Halogenation Enables Orthogonal Cross-Coupling Strategies Not Accessible with Mono-Halogenated Chromenones

The 3-iodo substituent in 6-bromo-3-iodo-2-phenyl-chromen-4-one is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) than the 6-bromo substituent, due to the weaker C–I bond and lower activation energy for oxidative addition . This differential reactivity enables sequential, orthogonal functionalization: the 3-iodo position can be selectively coupled first, followed by activation of the 6-bromo position under harsher conditions or with different catalytic systems. In contrast, mono-halogenated chromenones such as 6-bromoflavone (CAS 1218-80-0) [1] or 3-iodo-2-phenyl-chromen-4-one (CAS 98153-12-9) [2] each offer only a single reactive handle, limiting synthetic diversification. This orthogonal reactivity profile makes 6-bromo-3-iodo-2-phenyl-chromen-4-one a privileged scaffold for constructing diverse libraries of 3,6-disubstituted chromen-4-one derivatives via sequential coupling.

Cross-coupling chemistry Sequential functionalization Medicinal chemistry SAR

Targeted Research and Procurement Scenarios for 6-Bromo-3-iodo-2-phenyl-chromen-4-one


Epigenetic Probe Development: Use as a Weak-Binding Reference Compound in BRD4 BD1 Bromodomain Assays

Based on its quantified BRD4 BD1 binding affinity (Kd = 6.80 µM) [1], 6-bromo-3-iodo-2-phenyl-chromen-4-one is ideally suited as a weakly binding reference compound or negative control for BRD4 bromodomain 1 binding assays. Researchers developing potent BRD4 inhibitors require well-characterized compounds spanning a range of affinities to validate assay dynamic range and sensitivity. This compound's weak, reproducible binding provides a useful benchmark at the upper limit of assay detection, contrasting with high-affinity inhibitors (Kd < 100 nM) [2]. Procurement is recommended for groups performing BROMOscan®, TR-FRET, or ITC-based bromodomain screening campaigns requiring affinity calibration standards.

Medicinal Chemistry Library Synthesis: Orthogonal Cross-Coupling Scaffold for SAR Diversification

The orthogonal reactivity of the 3-iodo and 6-bromo substituents [3] makes this compound an optimal starting scaffold for generating diverse libraries of 3,6-disubstituted chromen-4-one derivatives. Synthetic teams can perform sequential Suzuki-Miyaura couplings: first at the more reactive 3-iodo position (using mild conditions, e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C), then at the 6-bromo position (using more forcing conditions, e.g., Pd(dppf)Cl₂, K₃PO₄, 100°C) . This approach minimizes the synthetic step count relative to iterative protection-deprotection strategies required for mono-halogenated scaffolds. Procurement in multi-gram quantities is justified for SAR campaigns targeting kinase, bromodomain, or GPCR modulation.

Physicochemical Property Benchmarking: High-Lipophilicity Probe for Membrane Permeability and Formulation Studies

With a calculated LogP of 4.83 [4] — significantly higher than the parent flavone (LogP ≈ 3.56) [5] — 6-bromo-3-iodo-2-phenyl-chromen-4-one serves as a high-lipophilicity probe for studying the relationship between halogenation and passive membrane permeability, PAMPA assay performance, or Caco-2 cell monolayer transport. Additionally, its solubility challenges necessitate DMSO stock preparation and careful aqueous dilution protocols, making it a relevant model compound for formulation development and solubility-enhancement screening (e.g., cyclodextrin complexation, nanoformulation). Procurement is indicated for ADME/PK screening groups and pharmaceutical formulation scientists seeking halogen-rich, lipophilic small-molecule surrogates.

Synthetic Methodology Development: Halogenated Chromenone as a Test Substrate for Novel Cross-Coupling and C–H Activation Protocols

The presence of both bromine and iodine atoms at distinct positions makes 6-bromo-3-iodo-2-phenyl-chromen-4-one an excellent test substrate for developing and benchmarking new cross-coupling or C–H activation methodologies. The differential C–X bond strengths (C–I < C–Br) enable chemists to evaluate chemo-selectivity and functional group tolerance of novel catalytic systems. The chromenone core also contains a reactive carbonyl group and an electron-rich aromatic ring, providing additional sites for assessing side-reaction profiles [6]. Procurement is recommended for academic and industrial process chemistry groups engaged in reaction optimization and catalyst screening.

Quote Request

Request a Quote for 6-Bromo-3-iodo-2-phenyl-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.